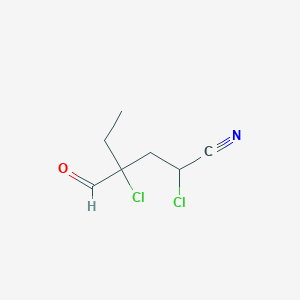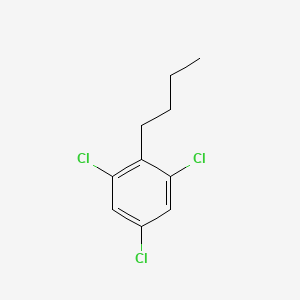
2-Butyl-1,3,5-trichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1,3,5-trichlorobenzene is an organic compound that belongs to the class of chlorinated benzenes It consists of a benzene ring substituted with three chlorine atoms at positions 1, 3, and 5, and a butyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3,5-trichlorobenzene typically involves the alkylation of 1,3,5-trichlorobenzene with a butyl group. One common method is the Friedel-Crafts alkylation, where 1,3,5-trichlorobenzene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1,3,5-trichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the chlorine atoms can be substituted by other electrophiles.
Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The butyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron (Fe) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is effective.
Major Products Formed
EAS: Substituted derivatives of this compound.
Reduction: 2-Butylbenzene.
Oxidation: 2-Butyl-1,3,5-benzenetricarboxylic acid.
Aplicaciones Científicas De Investigación
2-Butyl-1,3,5-trichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biodegradation and environmental impact are conducted to understand its behavior in ecosystems.
Medicine: Research on its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butyl-1,3,5-trichlorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks electrophiles. The presence of chlorine atoms makes the ring less reactive towards electrophiles, requiring stronger conditions for reactions to occur.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trichlorobenzene: Lacks the butyl group, making it less hydrophobic.
2-Butylbenzene: Lacks the chlorine atoms, making it more reactive in electrophilic aromatic substitution reactions.
1,3,5-Tribromobenzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and physical properties.
Uniqueness
2-Butyl-1,3,5-trichlorobenzene is unique due to the combination of the butyl group and three chlorine atoms, which impart distinct chemical properties. The butyl group increases its hydrophobicity, while the chlorine atoms influence its reactivity in chemical reactions.
Propiedades
Número CAS |
93242-61-6 |
|---|---|
Fórmula molecular |
C10H11Cl3 |
Peso molecular |
237.5 g/mol |
Nombre IUPAC |
2-butyl-1,3,5-trichlorobenzene |
InChI |
InChI=1S/C10H11Cl3/c1-2-3-4-8-9(12)5-7(11)6-10(8)13/h5-6H,2-4H2,1H3 |
Clave InChI |
FGXBHXJECPKIOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)

![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)


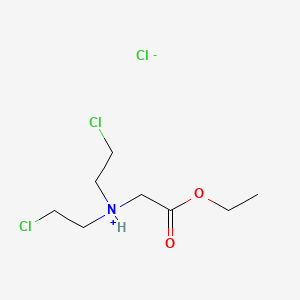
![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)
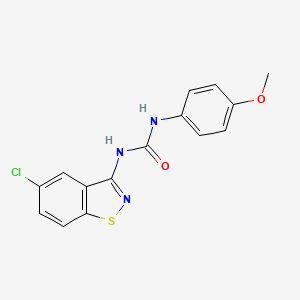

![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
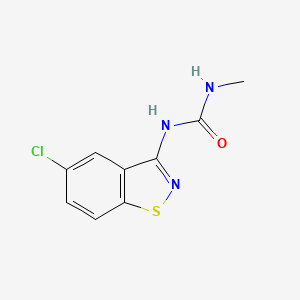
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
